4-Amino-3-chlorophenol hydrochloride
Overview
Description
4-Amino-3-chlorophenol hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2NO and its molecular weight is 180.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sonochemical Degradation of Aromatic Organic Pollutants
4-Amino-3-chlorophenol hydrochloride is involved in the sonochemical degradation of various aromatic pollutants. Studies have shown its efficacy in the mineralization of chlorophenols, demonstrating its potential in environmental remediation. This process is advantageous due to the minimal formation of organic byproducts, making it a superior method compared to other remediation techniques (Goskonda, Catallo, & Junk, 2002).
Stress Impact on Amino Acid Biosynthesis
Research has revealed that chlorophenols, including derivatives of 4-amino-3-chlorophenol, impact the biosynthesis of aromatic amino acids. This effect has been studied using genome-wide growth screens, highlighting the compound's influence on cellular metabolic pathways, particularly in eukaryotes (Yadav, Shitiz, Pandey, & Yadav, 2011).
Photocatalytic Decomposition in Water
The compound is also significant in the development of photocatalytic materials for water treatment. Studies have focused on synthesizing magnetic nanocomposites using derivatives of 4-amino-3-chlorophenol for the effective decomposition of chlorophenols in water, demonstrating its utility in water purification technologies (Singh, Senapati, Borgohain, & Sarma, 2017).
Synthesis of Pharmaceutical Intermediates
This compound plays a role in the synthesis of various pharmaceutical intermediates. For instance, it has been used as a starting material in the synthesis of key intermediates for drugs like pranlukast, showcasing its importance in pharmaceutical manufacturing (Wu, 2011).
Environmental and Industrial Applications
The compound is integral in studies related to environmental pollution and industrial processes. Research includes investigating its degradation under various conditions, assessing the impact of different ions on its hydrodechlorination, and understanding its role in industrial pickling processes (Xia et al., 2009; Gupta et al., 2017).
Safety and Hazards
4-Amino-3-chlorophenol hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Properties
IUPAC Name |
4-amino-3-chlorophenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJVQGMBFQGZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503908 | |
Record name | 4-Amino-3-chlorophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-64-4 | |
Record name | 4-Amino-3-chlorophenol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52671-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-chlorophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-amino-3-chloro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Amino-3-chlorophenol hydrochloride in the synthesis of Lenvatinib?
A1: this compound serves as a crucial starting material in the synthesis of Lenvatinib []. It undergoes a reaction with phenyl chloroformate to form an intermediate, which further reacts with cyclopropylamine to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. This compound then undergoes a final condensation reaction with 4-chloro-7-methoxyquinoline-6-carboxamide to produce Lenvatinib.
Q2: Are there alternative synthesis routes for Lenvatinib that do not utilize this compound?
A2: While the provided research paper focuses on a specific synthetic route [], exploring alternative pathways for synthesizing Lenvatinib is an active area of research in organic chemistry. These alternative routes might utilize different starting materials and reaction conditions to potentially improve the overall yield, cost-effectiveness, or environmental friendliness of the synthesis process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.